molecular formula C14H12N2O4 B14394495 4-[(4-Nitrophenoxy)methyl]benzamide CAS No. 87740-09-8

4-[(4-Nitrophenoxy)methyl]benzamide

Cat. No.: B14394495
CAS No.: 87740-09-8
M. Wt: 272.26 g/mol
InChI Key: XOPUSUVKWGTQPF-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenoxy)methyl]benzamide is a benzamide derivative featuring a benzoyl group substituted with a methylene-linked 4-nitrophenoxy moiety. The nitro group confers electron-withdrawing properties, influencing the compound’s reactivity and physical characteristics. This article compares it with structurally related benzamide derivatives, emphasizing substituent effects, synthetic methodologies, and analytical data.

Properties

CAS No.

87740-09-8

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-[(4-nitrophenoxy)methyl]benzamide

InChI

InChI=1S/C14H12N2O4/c15-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2,(H2,15,17)

InChI Key

XOPUSUVKWGTQPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitrophenoxy)methyl]benzamide typically involves a multi-step process:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This is achieved by reacting phenol with a mixture of concentrated nitric acid and sulfuric acid.

    Etherification: The 4-nitrophenol is then subjected to etherification with benzyl chloride in the presence of a base such as potassium carbonate to form 4-[(4-nitrophenoxy)methyl]benzene.

    Amidation: The final step involves the conversion of 4-[(4-nitrophenoxy)methyl]benzene to 4-[(4-nitrophenoxy)methyl]benzamide through an amidation reaction with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Nitrophenoxy)methyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Reduction: 4-[(4-Aminophenoxy)methyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-[(4-Nitrophenoxy)methyl]benzoic acid.

Scientific Research Applications

4-[(4-Nitrophenoxy)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues with Nitrophenoxy or Nitrophenyl Groups

The following compounds share structural motifs with the target molecule:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis & Characterization Highlights
N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(4-nitrophenoxy)benzamide (8b) C₃₀H₂₆N₃O₄S 524.61 4-Nitrophenoxy, benzothiazolyl Synthesized using DIPEA/K₂CO₃ in DCM/DMF; characterized by HRMS ([M+H]⁺: 524.50648). Yellow crystalline powder.
N-{[(4-Nitrophenyl)amino]methyl}benzamide C₁₄H₁₃N₃O₃ 271.28 (4-Nitrophenylamino)methyl Prepared in aqueous media; confirmed via ¹H-NMR (δ 8.10–7.30 ppm), ¹³C-NMR, and FTIR (C=O stretch: 1660 cm⁻¹).
4-Methyl-N-(4-nitrophenyl)benzamide C₁₄H₁₂N₂O₃ 256.26 Methyl, 4-nitrophenyl Listed under MDL number MFCD00157811; synonyms include 4′-Nitro-p-toluanilide.
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₁₀BrN₂O₃ 337.14 Bromo, 2-nitrophenyl Co-crystallized with 4MNB; structural parameters compared via X-ray diffraction.

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., benzothiazolyl in 8b) may hinder crystallization, as seen in the yellow powder morphology , whereas smaller groups (e.g., methyl in 4-Methyl-N-(4-nitrophenyl)benzamide) favor crystalline networks .
Spectroscopic and Crystallographic Data
  • NMR Shifts: Aromatic protons adjacent to nitro groups exhibit downfield shifts (e.g., δ 8.10–8.30 ppm in N-{[(4-nitrophenyl)amino]methyl}benzamide ). Methoxy groups (e.g., in 4-Methoxy-N-methylbenzamide ) show characteristic singlet peaks at δ 3.80–3.90 ppm.
  • Crystal Packing :
    • 4-Methoxy-N-methylbenzamide forms N–H⋯O hydrogen bonds and C–H⋯C interactions, creating a 3D network .
    • Brominated analogs () exhibit distinct unit cell parameters due to halogen size and electronegativity.

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